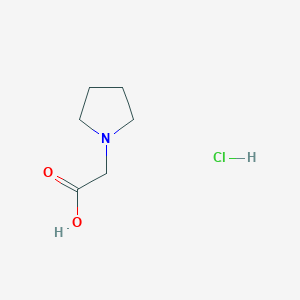

2-(Pyrrolidin-1-Yl)Acetic Acid Hydrochloride

Description

The exact mass of the compound 2-(Pyrrolidin-1-Yl)Acetic Acid Hydrochloride is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 108221. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-(Pyrrolidin-1-Yl)Acetic Acid Hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Pyrrolidin-1-Yl)Acetic Acid Hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-pyrrolidin-1-ylacetic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2.ClH/c8-6(9)5-7-3-1-2-4-7;/h1-5H2,(H,8,9);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIGULTVOVROJID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CC(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40515421 | |

| Record name | (Pyrrolidin-1-yl)acetic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40515421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6628-74-6 | |

| Record name | 6628-74-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=108221 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6628-74-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60996 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (Pyrrolidin-1-yl)acetic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40515421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(pyrrolidin-1-yl)acetic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to 2-(Pyrrolidin-1-Yl)Acetic Acid Hydrochloride: A Versatile Building Block in Synthetic Chemistry and Drug Discovery

Introduction: The Strategic Value of the Pyrrolidine Moiety

In the landscape of medicinal chemistry and novel material science, the five-membered pyrrolidine ring stands out as a privileged scaffold.[1] Its prevalence in biologically active molecules stems from its unique stereochemical and conformational properties.[1] The non-planar, puckered nature of the sp³-hybridized ring allows for a three-dimensional exploration of chemical space that is often critical for optimizing interactions with biological targets.[1]

This guide focuses on a key derivative of this scaffold: 2-(Pyrrolidin-1-Yl)Acetic Acid Hydrochloride (CAS Number: 6628-74-6 ).[2][3][4][5] This compound is more than a simple chemical; it is a strategic starting material that marries the versatile pyrrolidine ring with a reactive carboxylic acid handle. The hydrochloride salt form enhances its stability and aqueous solubility, making it a practical and reliable reagent for a multitude of synthetic applications.[2] This document serves as a technical resource for researchers and drug development professionals, providing in-depth information on its properties, applications, and synthetic utility.

Core Compound Identification and Properties

A precise understanding of a reagent's physicochemical properties is the foundation of successful and reproducible research. The key identifiers and characteristics of 2-(Pyrrolidin-1-Yl)Acetic Acid Hydrochloride are summarized below.

| Property | Value | Source(s) |

| CAS Number | 6628-74-6 | [2][5] |

| IUPAC Name | 2-pyrrolidin-1-ylacetic acid;hydrochloride | [2][] |

| Synonyms | Pyrrolidin-1-yl-acetic acid hydrochloride, 1-Pyrrolidineacetic acid hydrochloride | [3][4][7] |

| Molecular Formula | C₆H₁₂ClNO₂ | [2] |

| Molecular Weight | 165.62 g/mol | [2] |

| Appearance | White to off-white crystalline solid | [2][7] |

| Boiling Point | 269.9 °C at 760 mmHg | [] |

| Solubility | Soluble in water | [2] |

| Purity | Typically ≥95% - 97% | [8] |

| Storage | Inert atmosphere, room temperature | [7] |

Synthesis and Chemical Reactivity

The synthesis of 2-(Pyrrolidin-1-Yl)Acetic Acid Hydrochloride is typically achieved through straightforward and well-established chemical reactions. A common and efficient method involves the direct nucleophilic substitution of a haloacetic acid with pyrrolidine, followed by salt formation.

Caption: General Synthesis Pathway.

The true utility of this compound lies in its dual reactivity. The tertiary amine of the pyrrolidine ring is relatively unreactive under many conditions, allowing the carboxylic acid moiety to be selectively targeted for various transformations. Key reactions include:

-

Amide Formation: The carboxylic acid can be readily coupled with primary or secondary amines to form amides. This is a cornerstone reaction in peptide synthesis and the construction of novel pharmaceutical candidates.

-

Esterification: Reaction with alcohols under acidic conditions yields the corresponding esters, which can be useful for modifying solubility or as protecting groups.[2]

-

Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol, providing another avenue for derivatization.

Applications in Research and Drug Development

The structural features of 2-(Pyrrolidin-1-Yl)Acetic Acid Hydrochloride make it a valuable building block in several research domains.

1. Pharmaceutical Intermediate: The compound is a key intermediate in the synthesis of drugs, particularly those targeting neurological conditions.[2] The pyrrolidine scaffold is a common feature in central nervous system (CNS) active compounds. Its incorporation can influence a molecule's polarity, lipophilicity, and ability to cross the blood-brain barrier. Research suggests the molecule itself may serve as a modulator of neurotransmitter systems, making it a candidate for pharmacological investigation.[2]

2. Organic Synthesis Building Block: As a bifunctional molecule, it serves as a versatile starting point for creating more complex molecular architectures.[2] Medicinal chemists utilize the pyrrolidine ring to introduce specific conformational constraints or to act as a hydrogen bond acceptor, which is crucial for molecular recognition at a target receptor.[9]

3. Biochemical Research: Derivatives of 2-(Pyrrolidin-1-Yl)Acetic Acid are used in biochemical assays to probe receptor interactions and study neurotransmission pathways.[2] It can also serve as a precursor for the biosynthesis of natural products like Tussilagine and Isotussilagine, which are subjects of neurological research.[10][11]

Experimental Protocol: General Workflow for Amide Coupling

The following protocol outlines a standard, self-validating workflow for using 2-(Pyrrolidin-1-Yl)Acetic Acid Hydrochloride in an amide coupling reaction. The choice of coupling agent and base is critical; here, we use HATU, a common and efficient peptide coupling reagent.

Objective: To synthesize an N-benzyl amide derivative as a proof-of-concept.

Materials:

-

2-(Pyrrolidin-1-Yl)Acetic Acid Hydrochloride

-

Benzylamine

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

Anhydrous DMF (N,N-Dimethylformamide)

-

Ethyl acetate, 1M HCl, Saturated NaHCO₃, Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

Workflow Diagram:

Caption: Standard Amide Coupling Workflow.

Step-by-Step Methodology:

-

Reagent Preparation: In a clean, dry flask under an inert atmosphere (e.g., nitrogen), dissolve 1.0 equivalent of 2-(Pyrrolidin-1-Yl)Acetic Acid Hydrochloride in anhydrous DMF.

-

Amine Addition: Add 1.1 equivalents of benzylamine to the solution.

-

Neutralization: Add 2.5 equivalents of DIPEA. The base is crucial; it neutralizes the hydrochloride salt and the carboxylic acid, and also scavenges the acid produced during the HATU activation step. Allow to stir for 5-10 minutes.

-

Activation and Coupling: Add 1.2 equivalents of HATU to the mixture. The solution may change color.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. The progress should be monitored periodically (e.g., every 30 minutes) by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of starting material and the formation of the product.

-

Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate. Transfer to a separatory funnel and wash sequentially with 1M HCl (to remove excess base and unreacted amine), saturated aqueous NaHCO₃ (to remove unreacted acid), and finally with brine.

-

Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude material using flash column chromatography to obtain the final, pure amide.

Safety and Handling

As with any chemical reagent, proper handling is paramount to ensure laboratory safety.

-

Hazard Statements: 2-(Pyrrolidin-1-Yl)Acetic Acid Hydrochloride is associated with the following hazards:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Precautionary Measures:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[12]

-

-

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[12]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

2-(Pyrrolidin-1-Yl)Acetic Acid Hydrochloride is a high-value, versatile chemical reagent. Its combination of the conformationally significant pyrrolidine ring and a synthetically accessible carboxylic acid group provides a reliable entry point for the synthesis of a wide range of complex molecules. For research teams in drug discovery and materials science, a thorough understanding of its properties, reactivity, and handling is essential for leveraging its full potential in developing next-generation innovations.

References

- 2-(Pyrrolidin-1-Yl)Acetic Acid Hydrochloride | 6628-74-6. Smolecule.

- 2-(Pyrrolidin-1-yl)acetic acid hydrochloride | 6628-74-6. Sigma-Aldrich.

- 6628-74-6 | 2-(Pyrrolidin-1-yl)acetic acid hydrochloride. AiFChem.

- 2-(pyrrolidin-1-yl)acetic acid hydrochloride - CAS:6628-74-6. Sunway Pharm Ltd.

- 2-(Pyrrolidin-1-yl)acetic acid hydrochloride. Yuhan Pharmaceutical.

- PYRROLIDINE - Safety D

- (Pyrrolidin-1-yl)acetic acid hydrochloride | 6628-74-6. ChemScene.

- Applications of 2-(Pyrrolidin-1-yl)acetic Acid. NINGBO INNO PHARMCHEM CO.,LTD.

- Pyrrolidin-2-yl-acetic acid hydrochloride. MedChemExpress.

- Pyrrolidin-2-yl-acetic acid hydrochloride D

- 6628-74-6(2-pyrrolidin-1-ylacetic acid) Product Description. ChemicalBook.

- CAS 6628-74-6 Pyrrolidin-1-yl-acetic acid hydrochloride. BOC Sciences.

- Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI.

- PYRROLIDINE CAS NO 123-75-1 MATERIAL SAFETY D

- 2-(Pyrrolidin-1-yl)acetic acid | 37386-15-5. ChemScene.

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Buy 2-(Pyrrolidin-1-Yl)Acetic Acid Hydrochloride | 6628-74-6 [smolecule.com]

- 3. 6628-74-6 | 2-(Pyrrolidin-1-yl)acetic acid hydrochloride - AiFChem [aifchem.com]

- 4. 2-(pyrrolidin-1-yl)acetic acid hydrochloride - CAS:6628-74-6 - Sunway Pharm Ltd [3wpharm.com]

- 5. 2-(Pyrrolidin-1-yl)acetic acid hydrochloride,6628-74-6-FDC Chemical-FDC Chemical [fdc-chemical.com]

- 7. 6628-74-6 CAS MSDS (2-pyrrolidin-1-ylacetic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. chemscene.com [chemscene.com]

- 9. nbinno.com [nbinno.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. file.medchemexpress.com [file.medchemexpress.com]

- 12. cdhfinechemical.com [cdhfinechemical.com]

"2-(Pyrrolidin-1-Yl)Acetic Acid Hydrochloride" molecular structure and weight

An In-Depth Technical Guide to 2-(Pyrrolidin-1-yl)acetic Acid Hydrochloride

This guide provides an in-depth technical overview of 2-(Pyrrolidin-1-yl)acetic acid hydrochloride, a pivotal building block in modern synthetic and medicinal chemistry. Designed for researchers, scientists, and professionals in drug development, this document elucidates the compound's molecular characteristics, synthesis, and practical applications, grounding theoretical knowledge in field-proven insights.

Introduction: The Significance of the Pyrrolidine Scaffold

The five-membered pyrrolidine ring is a ubiquitous and highly valued scaffold in medicinal chemistry.[1][2] Its prevalence in numerous biologically active natural products, such as nicotine and proline, underscores its evolutionary selection as a privileged structure.[3] The non-planar, puckered conformation of the saturated pyrrolidine ring allows for a three-dimensional exploration of chemical space that is often crucial for achieving specific and high-affinity interactions with biological targets.[2]

Within this context, 2-(Pyrrolidin-1-yl)acetic acid hydrochloride (CAS No: 6628-74-6) emerges as a versatile and strategic intermediate. It combines the key pyrrolidine moiety with a reactive carboxylic acid handle, presented as a stable, water-soluble hydrochloride salt. This unique combination makes it an excellent starting material for introducing the pyrrolidine group into larger, more complex molecules, particularly in the development of novel therapeutics targeting the central nervous system.[1]

Molecular Structure and Physicochemical Properties

The structural and physical properties of a compound dictate its reactivity, handling, and formulation potential. 2-(Pyrrolidin-1-yl)acetic acid hydrochloride is a white to off-white crystalline solid, valued for its stability and ease of use in aqueous and protic solvents.[1]

Structural Features

The molecule consists of three key components:

-

Pyrrolidine Ring : A saturated five-membered nitrogen heterocycle. The tertiary amine within the ring is nucleophilic in its free base form and serves as the point of attachment for the acetic acid group.

-

Acetic Acid Moiety : Provides a carboxylic acid functional group (-COOH), which is a versatile handle for a wide range of chemical transformations, most notably amide bond formation.

-

Hydrochloride Salt : The compound is the hydrochloride salt of the tertiary amine. This salt form renders the molecule significantly more water-soluble and crystalline compared to its free base, which improves its shelf-life, handling, and utility in various reaction conditions.[1]

Key Physicochemical Data

The fundamental properties of 2-(Pyrrolidin-1-yl)acetic acid hydrochloride are summarized below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 6628-74-6 | [1][4][5] |

| Molecular Formula | C₆H₁₂ClNO₂ | [1][5][6] |

| Molecular Weight | 165.62 g/mol | [1][5][6] |

| IUPAC Name | 2-pyrrolidin-1-ylacetic acid;hydrochloride | [1] |

| Appearance | White to off-white crystalline solid | [1][7] |

| Solubility | Soluble in water | [1] |

| SMILES | C1CCN(C1)CC(=O)O.Cl | [1] |

| InChI Key | HIGULTVOVROJID-UHFFFAOYSA-N | [1][4] |

| Storage | Store in a dry, inert atmosphere at room temperature. | [4][7] |

Synthesis Pathway and Mechanistic Rationale

Understanding the synthesis of a building block is critical for quality control and process optimization. A prevalent and efficient method for preparing 2-(Pyrrolidin-1-yl)acetic acid hydrochloride involves the direct N-alkylation of pyrrolidine, followed by salt formation.[1]

Synthetic Workflow

The synthesis can be visualized as a two-step process: N-alkylation followed by acidification.

Caption: General synthesis workflow for 2-(Pyrrolidin-1-yl)acetic acid hydrochloride.

Causality and Mechanistic Discussion

-

N-Alkylation : This step is a classic Williamson ether synthesis analogue, applied to an amine. Pyrrolidine acts as the nucleophile, and chloroacetic acid is the electrophile. The nitrogen atom of pyrrolidine attacks the carbon atom bearing the chlorine, displacing the chloride ion in a standard S_N2 reaction.

-

Choice of Reagents : Chloroacetic acid is an ideal electrophile due to the electron-withdrawing nature of the adjacent carboxylic acid, which enhances the reactivity of the C-Cl bond.

-

Role of Base : The reaction generates one equivalent of HCl as a byproduct. A mild base, such as sodium bicarbonate, is typically added to neutralize this acid, preventing the protonation of the starting pyrrolidine, which would render it non-nucleophilic and halt the reaction.

-

Hydrochloride Formation : After the initial reaction, the free base, 2-(Pyrrolidin-1-yl)acetic acid, is treated with a stoichiometric amount of hydrochloric acid.[1] This protonates the more basic tertiary nitrogen of the pyrrolidine ring, forming the stable, easily isolable hydrochloride salt.

Core Applications in Drug Discovery

This molecule is not an end product but a crucial starting point. Its value lies in its ability to efficiently introduce the pyrrolidine scaffold into potential drug candidates.

Role as a Pharmaceutical Intermediate

The compound serves as a key building block for more complex molecules.[1][8] The pyrrolidine ring is a common feature in drugs targeting the central nervous system (CNS), where it can influence properties like receptor binding, metabolic stability, and blood-brain barrier penetration. Research suggests that derivatives may act as modulators of neurotransmitter systems.[1] While specific drug names derived directly from this exact starting material are proprietary, the structural motif is found in classes of compounds investigated for neurological and inflammatory conditions. For instance, related structures like (2-Oxopyrrolidin-1-yl)acetic acid are used to create inhibitors of phosphodiesterase 4B (PDE4B), which is relevant in inflammatory diseases.[1]

Caption: Role as a versatile intermediate in synthetic pathways.

Experimental Protocol: Amide Coupling Reaction

To illustrate the practical utility of this compound, the following section provides a detailed, self-validating protocol for a standard amide coupling reaction.

Objective : To synthesize N-benzyl-2-(pyrrolidin-1-yl)acetamide from 2-(pyrrolidin-1-yl)acetic acid hydrochloride and benzylamine.

Materials and Reagents

-

2-(Pyrrolidin-1-yl)acetic acid hydrochloride

-

Benzylamine

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

-

Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM, anhydrous)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethyl acetate (EtOAc)

-

Hexanes

Step-by-Step Methodology

-

Reaction Setup (Time: ~15 min)

-

To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-(Pyrrolidin-1-yl)acetic acid hydrochloride (1.66 g, 10.0 mmol).

-

Add anhydrous dichloromethane (DCM, 40 mL). Stir the suspension.

-

Causality: DCM is a good, relatively non-polar aprotic solvent that dissolves most organic reagents but not the hydrochloride salt initially, which will dissolve as the reaction progresses. Anhydrous conditions are crucial as water can hydrolyze the active ester intermediate formed by EDC.

-

-

Amine Neutralization and Reagent Addition (Time: ~20 min)

-

Add N,N-Diisopropylethylamine (DIPEA) (3.83 mL, 22.0 mmol, 2.2 eq). Stir until the solution becomes clear.

-

Causality: DIPEA is a non-nucleophilic base. Two equivalents are used: one to neutralize the hydrochloride salt of the starting material, forming the free carboxylate, and a second to neutralize the HCl generated during the EDC coupling process.

-

Add Hydroxybenzotriazole (HOBt) (1.53 g, 11.0 mmol, 1.1 eq) and EDC (2.11 g, 11.0 mmol, 1.1 eq). Stir for 10 minutes.

-

Causality: EDC is the coupling agent that activates the carboxylic acid. HOBt is an additive that reacts with the activated acid to form an active ester intermediate. This intermediate is more stable and less prone to side reactions (like N-acylurea formation) and racemization than the EDC-activated species alone, ensuring a cleaner reaction and higher yield.

-

Add benzylamine (1.09 mL, 10.0 mmol, 1.0 eq) dropwise.

-

-

Reaction Monitoring (Time: 2-4 hours)

-

Allow the reaction to stir at room temperature.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 10% Methanol in DCM eluent). Check for the consumption of the limiting reagent, benzylamine.

-

Self-Validation: A successful reaction is indicated by the disappearance of the benzylamine spot on the TLC plate and the appearance of a new, less polar product spot.

-

-

Aqueous Workup (Time: ~45 min)

-

Once the reaction is complete, dilute the mixture with an additional 40 mL of DCM.

-

Transfer the solution to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ (2 x 50 mL), and finally with brine (1 x 50 mL).

-

Causality: The NaHCO₃ wash removes unreacted HOBt and any acidic byproducts. The brine wash removes residual water and helps to break any emulsions.

-

-

Drying and Concentration (Time: ~30 min)

-

Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄).

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Causality: Removing all water with MgSO₄ is critical before removing the solvent to prevent hydrolysis of the product upon storage.

-

-

Purification (Time: ~1-2 hours)

-

Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

-

Combine the fractions containing the pure product (as identified by TLC) and concentrate under reduced pressure to yield N-benzyl-2-(pyrrolidin-1-yl)acetamide as a pure solid or oil.

-

Safety and Handling

As a laboratory chemical, 2-(Pyrrolidin-1-yl)acetic acid hydrochloride requires careful handling.

-

Hazard Identification : The compound is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[4][6][9]

-

Personal Protective Equipment (PPE) : Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[9] When handling the powder outside of a fume hood, a dust mask is recommended.

-

Handling Precautions : Avoid breathing dust (P261).[4][6] Wash hands thoroughly after handling. In case of contact with eyes, rinse cautiously with water for several minutes (P305 + P351 + P338).[4][6][9]

-

Storage : Store in a tightly sealed container in a dry, well-ventilated place away from incompatible substances.[10]

Conclusion

2-(Pyrrolidin-1-yl)acetic acid hydrochloride is more than just a chemical with a defined structure and weight; it is a strategic tool for the modern medicinal chemist. Its combination of a privileged pyrrolidine scaffold, a versatile carboxylic acid handle, and favorable physical properties as a hydrochloride salt makes it an invaluable building block. A thorough understanding of its synthesis, reactivity, and handling, as detailed in this guide, empowers researchers to leverage its full potential in the rational design and development of next-generation therapeutics.

References

- 1. Buy 2-(Pyrrolidin-1-Yl)Acetic Acid Hydrochloride | 6628-74-6 [smolecule.com]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. 2-(Pyrrolidin-1-yl)acetic acid hydrochloride | 6628-74-6 [sigmaaldrich.com]

- 5. 2-(pyrrolidin-1-yl)acetic acid hydrochloride - CAS:6628-74-6 - Sunway Pharm Ltd [3wpharm.com]

- 6. 6628-74-6 | 2-(Pyrrolidin-1-yl)acetic acid hydrochloride - AiFChem [aifchem.com]

- 7. 6628-74-6 CAS MSDS (2-pyrrolidin-1-ylacetic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. nbinno.com [nbinno.com]

- 9. tcichemicals.com [tcichemicals.com]

- 10. 2-(Pyrrolidin-1-yl)acetic acid hydrochloride [acrospharma.co.kr]

An In-depth Technical Guide to the Synthesis of 2-(Pyrrolidin-1-yl)acetic Acid Hydrochloride

Introduction

2-(Pyrrolidin-1-yl)acetic acid hydrochloride is a versatile chemical intermediate with significant applications in pharmaceutical research and development.[1][2] Its molecular structure, featuring a pyrrolidine ring and a carboxylic acid moiety, makes it a valuable building block for the synthesis of a wide range of more complex molecules.[2] This guide provides a comprehensive overview of the primary synthesis pathways for this compound, offering in-depth technical details and field-proven insights for researchers, scientists, and drug development professionals. The pyrrolidine ring is a fundamental component of numerous biologically active compounds, and this guide will explore the most effective methods for its incorporation via the synthesis of the target molecule.[2][3]

Core Synthesis Pathways

The synthesis of 2-(Pyrrolidin-1-yl)acetic acid hydrochloride can be primarily achieved through a few key methodologies. Each pathway offers distinct advantages and challenges in terms of reagent availability, reaction conditions, yield, and scalability. The selection of a particular route often depends on the specific requirements of the research or manufacturing process.

Pathway 1: Direct Alkylation of Pyrrolidine with Chloroacetic Acid

This is one of the most straightforward and commonly employed methods for the synthesis of 2-(Pyrrolidin-1-yl)acetic acid.[1] The reaction involves the nucleophilic substitution of the chlorine atom in chloroacetic acid by the secondary amine of pyrrolidine.

Reaction Mechanism and Rationale

The lone pair of electrons on the nitrogen atom of pyrrolidine acts as a nucleophile, attacking the electrophilic carbon atom of the chloroacetic acid that is bonded to the chlorine atom. This results in the formation of a C-N bond and the displacement of the chloride ion. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid that is formed as a byproduct, driving the reaction to completion. The free base, 2-(Pyrrolidin-1-yl)acetic acid, is then converted to its hydrochloride salt by treatment with hydrochloric acid.[1]

Experimental Protocol: Direct Alkylation

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve chloroacetic acid in a suitable solvent, such as water or an alcohol.

-

Addition of Pyrrolidine: Slowly add pyrrolidine to the solution. An exothermic reaction may occur, so cooling the flask in an ice bath is recommended.

-

Base Addition: Add a base, such as sodium carbonate or sodium hydroxide, portion-wise to neutralize the forming HCl.

-

Reflux: Heat the reaction mixture to reflux for several hours to ensure the completion of the reaction. The progress can be monitored by thin-layer chromatography (TLC).

-

Workup: After cooling to room temperature, acidify the mixture with concentrated hydrochloric acid.

-

Isolation: The product, 2-(Pyrrolidin-1-yl)acetic acid hydrochloride, will precipitate out of the solution. It can be collected by filtration, washed with a cold solvent, and dried under vacuum.

Visualization of Direct Alkylation Pathway

Caption: Direct alkylation of pyrrolidine.

Pathway 2: Reductive Amination

An alternative approach involves the reductive amination of a suitable keto-acid or aldehyde-acid with pyrrolidine.[1] This method can be advantageous when the starting materials are more readily available or when stereochemical control is desired.

Reaction Mechanism and Rationale

This pathway proceeds in two main steps. First, the pyrrolidine reacts with the carbonyl group of the keto-acid or aldehyde-acid to form an iminium ion intermediate. In the second step, a reducing agent, such as sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN), is introduced to reduce the iminium ion to the desired secondary amine. The choice of reducing agent is critical; milder reagents like NaBH₃CN are often preferred as they selectively reduce the iminium ion in the presence of the carbonyl group of the starting material.

Experimental Protocol: Reductive Amination

-

Reaction Setup: Dissolve the keto-acid (e.g., glyoxylic acid) in a suitable solvent, such as methanol or acetonitrile, in a round-bottom flask.

-

Addition of Pyrrolidine: Add pyrrolidine to the solution and stir for a short period to allow for the formation of the iminium ion.

-

Addition of Reducing Agent: Slowly add the reducing agent (e.g., sodium cyanoborohydride) to the reaction mixture. The pH should be maintained in a slightly acidic range (pH 5-6) to facilitate the reaction.

-

Reaction Monitoring: Stir the reaction at room temperature until completion, as monitored by TLC or LC-MS.

-

Workup and Isolation: Quench the reaction by adding a small amount of acetone. Remove the solvent under reduced pressure. The residue can then be taken up in water and acidified with HCl to precipitate the hydrochloride salt.

Visualization of Reductive Amination Pathway

Caption: Reductive amination pathway.

Data Summary

| Synthesis Pathway | Key Reagents | Typical Yield (%) | Purity (%) | Key Advantages | Key Disadvantages |

| Direct Alkylation | Pyrrolidine, Chloroacetic Acid, Base | 70-85 | >98 | Simple, cost-effective, readily available reagents. | Can be exothermic, potential for side reactions. |

| Reductive Amination | Keto-acid, Pyrrolidine, Reducing Agent | 65-80 | >99 | Milder conditions, potential for stereocontrol. | More expensive reagents, may require pH control. |

Applications in Drug Development

2-(Pyrrolidin-1-yl)acetic acid and its derivatives are important precursors in the synthesis of various pharmaceuticals. For instance, the structurally related compound, 2-oxo-1-pyrrolidine acetamide, is the chemical name for Piracetam, a well-known nootropic drug used to enhance cognitive function.[4][5][6] The pyrrolidine moiety is a common feature in medicinal chemistry, often incorporated to improve the pharmacokinetic and pharmacodynamic properties of drug candidates.[2]

The synthesis of substituted 2-(2-oxopyrrolidin-1-yl)acetamides, which are biologically active compounds with psychotropic and cerebroprotective properties, often starts from precursors derived from 2-(pyrrolidin-1-yl)acetic acid.[7] Furthermore, this compound serves as a key intermediate in the preparation of pyrazolopyridines, which are inhibitors of phosphodiesterase 4B (PDE4B) and have potential applications in treating inflammatory diseases.[1]

Conclusion

The synthesis of 2-(Pyrrolidin-1-yl)acetic acid hydrochloride is a well-established process with multiple viable pathways. The choice between direct alkylation and reductive amination will depend on the specific needs of the laboratory or production facility, considering factors such as cost, scale, and desired purity. Understanding the underlying mechanisms and experimental nuances of each method is crucial for achieving high yields and a pure product. This guide provides the foundational knowledge for researchers and drug development professionals to confidently approach the synthesis of this important chemical intermediate.

References

-

A Review on Synthesis and Pharmacological Activities of Piracetam and its Derivatives. ResearchGate. Retrieved from [Link]

- CN104478779A - Novel synthesis method of nootropic piracetam - Google Patents.

-

Dhama, N., et al. (2021). A Review on Synthesis and Pharmacological Activities of Piracetam and Its Derivatives. Asian Journal of Chemistry, 34, 1-8. Retrieved from [Link]

-

Kavina, M. A., et al. (2017). Synthesis of Substituted 2-(2-Oxopyrrolidin-1-yl)acetamides. Russian Journal of Organic Chemistry, 53(6), 873–878. Retrieved from [Link]

- US5461157A - Process for preparing pyrrolidinylacetamide derivatives - Google Patents.

-

Singh, S. K., et al. (2008). Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors. Beilstein Journal of Organic Chemistry, 4, 20. Retrieved from [Link]

-

Applications of 2-(Pyrrolidin-1-yl)acetic Acid - NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

-

Laohapaisan, A., Roy, A., & Nagib, D. A. (2024). Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction. PMC. Retrieved from [Link]

-

Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC - NIH. Retrieved from [Link]

-

Pyrrolidine synthesis - Organic Chemistry Portal. Retrieved from [Link]

-

Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - MDPI. Retrieved from [Link]

Sources

- 1. Buy 2-(Pyrrolidin-1-Yl)Acetic Acid Hydrochloride | 6628-74-6 [smolecule.com]

- 2. nbinno.com [nbinno.com]

- 3. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors [mdpi.com]

- 4. The synthesis method of Piracetam_Chemicalbook [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. asianpubs.org [asianpubs.org]

- 7. researchgate.net [researchgate.net]

Unraveling the Enigma: A Technical Guide to the Mechanism of Action of 2-(Pyrrolidin-1-Yl)Acetic Acid Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Pyrrolidin-1-yl)acetic acid hydrochloride is a heterocyclic compound featuring a pyrrolidine ring, a structural motif of significant interest in medicinal chemistry. While primarily recognized as a versatile synthetic intermediate in the development of novel therapeutics, particularly for neurological conditions, its intrinsic biological activities and specific mechanism of action remain an area of active investigation. This technical guide synthesizes the current understanding of this compound, extrapolating from the known pharmacology of structurally related molecules to propose and explore plausible mechanisms of action. We will delve into its chemical characteristics, potential molecular targets, and putative signaling pathways. Furthermore, this document provides a comprehensive framework of experimental protocols for researchers to systematically investigate and validate these hypotheses, thereby illuminating the therapeutic potential of this intriguing molecule.

Introduction: The Pyrrolidine Scaffold in CNS Drug Discovery

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its conformational flexibility allows for precise three-dimensional arrangements of pharmacophoric groups, enabling interactions with a wide array of biological targets. Derivatives of pyrrolidine have demonstrated a broad spectrum of pharmacological activities, including but not limited to, central nervous system (CNS) modulation, anti-inflammatory, and antimicrobial effects.[3][4]

2-(Pyrrolidin-1-yl)acetic acid hydrochloride, with its characteristic pyrrolidine and acetic acid moieties, presents a compelling case for investigation. Its utility as a building block for more complex molecules is well-documented, but its potential as a standalone pharmacologically active agent is less understood.[2][5] This guide aims to bridge that knowledge gap by providing a foundational understanding and a practical research roadmap.

Compound Profile: 2-(Pyrrolidin-1-Yl)Acetic Acid Hydrochloride

A thorough understanding of the physicochemical properties of a compound is fundamental to elucidating its mechanism of action.

| Property | Value | Reference |

| IUPAC Name | 2-(pyrrolidin-1-yl)acetic acid;hydrochloride | [5] |

| CAS Number | 6628-74-6 | [5] |

| Molecular Formula | C6H12ClNO2 | [5] |

| Molecular Weight | 165.62 g/mol | [5] |

| Appearance | White to off-white crystalline solid | [5] |

| Solubility | Soluble in water | [5] |

The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, a critical attribute for biological testing and potential formulation. The presence of both a tertiary amine (within the pyrrolidine ring) and a carboxylic acid group makes it a zwitterionic species at physiological pH, which can influence its membrane permeability and interaction with biological targets.

Hypothesized Mechanisms of Action: Exploring the Possibilities

Given the limited direct research on the mechanism of action of 2-(Pyrrolidin-1-yl)acetic acid hydrochloride, we can formulate hypotheses based on the known activities of structurally similar compounds. The pyrrolidine moiety is a key feature in many CNS-active agents.[6][7]

Modulation of Neurotransmitter Systems

The structural resemblance to certain neurotransmitters and their modulators suggests a potential interaction with neuronal signaling pathways. Research indicates that the compound has been studied for its potential effects on the central nervous system and may act as a modulator of neurotransmitter systems.[5]

-

GABAergic System: The pyrrolidine ring is a core component of several compounds that interact with the GABAergic system. It is plausible that 2-(Pyrrolidin-1-yl)acetic acid hydrochloride could act as a modulator of GABA receptors or transporters, potentially leading to anxiolytic or anticonvulsant effects.

-

Glutamatergic System: Pyrrolidine derivatives have been shown to influence glutamatergic transmission. Investigating the effect of this compound on NMDA and AMPA receptors could reveal a role in synaptic plasticity and neuroprotection.

-

Dopaminergic and Serotonergic Pathways: Some pyrrolidine-containing compounds exhibit affinity for dopamine and serotonin receptors and transporters.[6] Exploring these interactions could uncover potential applications in mood disorders or neurodegenerative diseases.

Ion Channel Modulation

Ion channels are critical for neuronal excitability and are common targets for CNS-active drugs.

-

Sodium Channel Blockade: A novel series of pyrrolidine derivatives were synthesized and evaluated for their inhibitory effects on neuronal Na+ channels, with some showing neuroprotective activity in ischemic stroke models.[8] This precedent suggests that 2-(Pyrrolidin-1-yl)acetic acid hydrochloride could possess similar sodium channel blocking properties.

Enzyme Inhibition

The inhibition of key enzymes involved in signaling cascades is another potential mechanism.

-

Phosphodiesterase (PDE) Inhibition: A related compound, (2-Oxopyrrolidin-1-yl)acetic acid, is utilized in the synthesis of pyrazolopyridines, which are known inhibitors of phosphodiesterase 4B (PDE4B).[5] PDE4B plays a crucial role in inflammatory processes, and its inhibition is a therapeutic strategy for inflammatory diseases.[5] This suggests a potential, albeit indirect, link to anti-inflammatory pathways.

Receptor Agonism/Antagonism

The compound's structure may allow it to bind to and modulate the activity of various cell surface receptors.

-

Sphingosine-1-Phosphate (S1P) Receptor Agonism: A series of 2-aryl(pyrrolidin-4-yl)acetic acids have been identified as potent agonists of S1P receptors, which are involved in lymphocyte trafficking and have therapeutic implications for autoimmune diseases.[9]

-

Chemokine Receptor (CXCR4) Antagonism: Pyrrolidine-containing derivatives have been designed as antagonists of the CXCR4 receptor, which is implicated in HIV infection, inflammation, and cancer metastasis.[3][4]

The following diagram illustrates the potential signaling pathways that could be modulated by 2-(Pyrrolidin-1-yl)acetic acid hydrochloride based on these hypotheses.

Caption: Hypothesized molecular targets and downstream effects of 2-(Pyrrolidin-1-Yl)Acetic Acid Hydrochloride.

Experimental Validation: A Step-by-Step Methodological Framework

To rigorously test the aforementioned hypotheses, a multi-tiered experimental approach is essential. The following protocols are designed to provide a clear and actionable framework for researchers.

Initial Screening and Target Identification

The first step is to perform broad-based screening to identify potential biological activities and narrow down the list of putative targets.

Workflow: Initial Target Screening

Caption: A workflow for the initial screening and identification of biological targets.

Protocol 1: Broad-Panel Receptor Binding Assay

-

Objective: To identify potential interactions with a wide range of CNS receptors and transporters.

-

Methodology:

-

Utilize a commercially available radioligand binding assay panel (e.g., Eurofins SafetyScreen, CEREP BioPrint).

-

Prepare stock solutions of 2-(Pyrrolidin-1-yl)acetic acid hydrochloride in a suitable vehicle.

-

Perform competitive binding assays at a single high concentration (e.g., 10 µM) against a panel of at least 40-50 common CNS targets (GPCRs, ion channels, transporters).

-

Measure the displacement of a specific radioligand for each target.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each target.

-

Identify "hits" as targets showing significant inhibition (e.g., >50%).

-

-

Causality: This unbiased approach provides a broad overview of the compound's potential interaction landscape, guiding the subsequent, more focused investigations.

In-depth Mechanistic Studies

Once promising targets are identified, the next phase involves detailed in vitro and cellular assays to confirm the interaction and elucidate the functional consequences.

Protocol 2: Electrophysiological Analysis of Ion Channel Modulation

-

Objective: To characterize the functional effects of the compound on specific ion channels (e.g., voltage-gated sodium channels).

-

Methodology:

-

Use whole-cell patch-clamp electrophysiology on cells expressing the target ion channel (e.g., HEK293 cells stably expressing Nav1.x channels or primary neuronal cultures).

-

Apply a series of voltage protocols to elicit channel activity.

-

Perfuse the cells with increasing concentrations of 2-(Pyrrolidin-1-yl)acetic acid hydrochloride.

-

Record changes in current amplitude, kinetics, and voltage-dependence of activation and inactivation.

-

-

Data Analysis:

-

Construct concentration-response curves to determine the IC50 value.

-

Analyze the effects on channel gating properties to understand the mechanism of block (e.g., open-channel block, state-dependent block).

-

-

Self-Validation: This technique provides direct, real-time measurement of ion channel function, offering a robust validation of any binding assay results.

Protocol 3: Second Messenger and Signaling Pathway Analysis

-

Objective: To investigate the downstream signaling effects of receptor or enzyme modulation.

-

Methodology:

-

For GPCRs, measure changes in second messenger levels (e.g., cAMP, IP3, Ca2+) using commercially available kits (e.g., HTRF, FRET-based biosensors) in cells expressing the target receptor.

-

For enzyme inhibition (e.g., PDE4), measure the accumulation of the enzyme's substrate (e.g., cAMP) in relevant cell lines (e.g., immune cells).

-

Perform Western blotting to assess the phosphorylation status of key downstream signaling proteins (e.g., CREB, ERK).

-

-

Data Analysis:

-

Generate concentration-response curves to determine EC50 or IC50 values.

-

Quantify changes in protein phosphorylation relative to controls.

-

-

Authoritative Grounding: These assays connect target engagement to a functional cellular response, providing a mechanistic link between the compound's action and a physiological outcome.

Future Directions and Therapeutic Potential

The systematic application of the proposed experimental framework will be instrumental in defining the mechanism of action of 2-(Pyrrolidin-1-yl)acetic acid hydrochloride. Should the compound demonstrate potent and selective activity at a particular target, further preclinical development would be warranted. This would include lead optimization to improve potency and drug-like properties, in vivo efficacy studies in relevant animal models of disease, and comprehensive safety and toxicology assessments.

The versatility of the pyrrolidine scaffold suggests that even if the parent compound has modest activity, it can serve as a valuable starting point for the design of more potent and selective analogs. The insights gained from elucidating its mechanism of action will be invaluable in guiding such medicinal chemistry efforts.

References

- Pyridine alkaloids with activity in the central nervous system - PMC. (n.d.).

- Buy 2-(Pyrrolidin-1-Yl)Acetic Acid Hydrochloride | 6628-74-6 - Smolecule. (2023, August 15).

- Pyrrolidin-2-yl-acetic acid hydrochloride | Biosynthetic Precursor | MedChemExpress. (n.d.).

- 2-Pyrrolidinylideneureas, a new class of central nervous system agents - PubMed. (n.d.).

- Pyrrolidin-2-yl-acetic acid hydrochloride | MedChemExpress. (n.d.).

- Recent insights about pyrrolidine core skeletons in pharmacology - Frontiers. (2023, September 5).

- Synthesis and biological evaluation of pyrrolidine derivatives as novel and potent sodium channel blockers for the treatment of ischemic stroke - PubMed. (2013, July 15).

- Recent insights about pyrrolidine core skeletons in pharmacology - PMC - PubMed Central. (2023, September 6).

- 2-(Pyrrolidin-1-yl)acetic acid hydrochloride | 6628-74-6 - Sigma-Aldrich. (n.d.).

- 2-Aryl(pyrrolidin-4-yl)acetic acids are potent agonists of sphingosine-1-phosphate (S1P) receptors - PubMed. (n.d.).

- 2-(Pyrrolidin-1-yl)acetic acid hydrochloride - 玉函医药. (n.d.).

- 2-(Pyrrolidin-1-yl)acetic acid hydrochloride. (n.d.).

- Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2021, August 10).

- Applications of 2-(Pyrrolidin-1-yl)acetic Acid - NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 4. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Buy 2-(Pyrrolidin-1-Yl)Acetic Acid Hydrochloride | 6628-74-6 [smolecule.com]

- 6. Pyridine alkaloids with activity in the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2-Pyrrolidinylideneureas, a new class of central nervous system agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and biological evaluation of pyrrolidine derivatives as novel and potent sodium channel blockers for the treatment of ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 2-Aryl(pyrrolidin-4-yl)acetic acids are potent agonists of sphingosine-1-phosphate (S1P) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Synthetic Heart of Discovery: A Technical Guide to the Applications of 2-(Pyrrolidin-1-Yl)Acetic Acid Hydrochloride

This guide provides an in-depth technical exploration of 2-(Pyrrolidin-1-Yl)Acetic Acid Hydrochloride, a key molecular scaffold in modern drug discovery. While direct biological activity of this compound is not extensively documented, its true significance lies in its role as a versatile synthetic precursor. We will delve into the chemical properties that make it a valuable building block, explore the diverse biological activities of the molecules it helps create, and provide practical, field-proven experimental protocols for its application.

Introduction: The Unseen Importance of a Synthetic Workhorse

In the landscape of medicinal chemistry, the pyrrolidine ring is a cornerstone, a privileged scaffold found in a multitude of biologically active compounds.[1][2] Its non-planar, saturated structure provides a three-dimensional framework that is crucial for specific interactions with biological targets.[2] 2-(Pyrrolidin-1-Yl)Acetic Acid Hydrochloride (CAS No: 6628-74-6) embodies this principle, not as a final drug, but as a critical starting material for the synthesis of a wide array of therapeutic agents.[3] This guide will illuminate the path from this seemingly simple precursor to complex molecules with profound biological effects.

Table 1: Physicochemical Properties of 2-(Pyrrolidin-1-Yl)Acetic Acid Hydrochloride

| Property | Value | Source |

| Molecular Formula | C6H12ClNO2 | [3] |

| Molecular Weight | 165.62 g/mol | [3] |

| Appearance | White to off-white crystalline solid | [3] |

| Solubility | Soluble in water | [3] |

| Storage | Room temperature, under inert atmosphere |

The Pyrrolidine Scaffold: A Gateway to Diverse Biological Activity

The true biological significance of 2-(Pyrrolidin-1-Yl)Acetic Acid Hydrochloride is realized in the compounds synthesized from it. The pyrrolidine moiety is a key feature in drugs targeting a wide range of conditions, from neurological disorders to infectious diseases.

Central Nervous System (CNS) Modulation

The pyrrolidine ring is a common feature in molecules designed to interact with CNS targets. Its stereochemistry and conformational flexibility allow for precise tuning of receptor and enzyme interactions.[2] While direct studies on 2-(Pyrrolidin-1-Yl)Acetic Acid Hydrochloride are limited, it is a precursor for compounds with potential effects on neurotransmitter systems.[3]

Antimicrobial and Antiviral Applications

Derivatives of the pyrrolidine scaffold have shown promise in the development of novel antimicrobial and antiviral agents. For instance, pyrrolidine-containing compounds have been investigated as inhibitors of enzymes crucial for microbial survival, such as InhA in Mycobacterium tuberculosis.

Enzyme Inhibition

The structural rigidity and chirality of the pyrrolidine ring make it an ideal component for designing potent and selective enzyme inhibitors. This is exemplified by its presence in drugs targeting enzymes like angiotensin-converting enzyme (ACE) and phosphodiesterases.[1]

Synthetic Pathways: From Precursor to Potent Molecules

The utility of 2-(Pyrrolidin-1-Yl)Acetic Acid Hydrochloride stems from the reactivity of its carboxylic acid and the stability of the pyrrolidine ring. These features allow for its incorporation into larger, more complex molecules through standard synthetic transformations.

Amide Bond Formation: A Common Strategy

A primary synthetic route involving 2-(Pyrrolidin-1-Yl)Acetic Acid Hydrochloride is the formation of amide bonds. The carboxylic acid can be activated and coupled with a variety of amines to generate a diverse library of compounds.

Caption: General workflow for amide bond formation.

Esterification

The carboxylic acid moiety can also undergo esterification to produce another class of derivatives with potentially different physicochemical and biological properties.[3]

Experimental Protocols

The following protocols are provided as examples of how 2-(Pyrrolidin-1-Yl)Acetic Acid Hydrochloride can be utilized in a research setting.

Synthesis of a Representative Amide Derivative

This protocol describes the synthesis of a hypothetical amide derivative for screening purposes.

Objective: To synthesize N-benzyl-2-(pyrrolidin-1-yl)acetamide from 2-(Pyrrolidin-1-Yl)Acetic Acid Hydrochloride and benzylamine.

Materials:

-

2-(Pyrrolidin-1-Yl)Acetic Acid Hydrochloride

-

Benzylamine

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

DMF (Dimethylformamide), anhydrous

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous magnesium sulfate

-

Round-bottom flask, magnetic stirrer, nitrogen atmosphere setup, separation funnel, rotary evaporator.

Procedure:

-

To a stirred solution of 2-(Pyrrolidin-1-Yl)Acetic Acid Hydrochloride (1.0 eq) in anhydrous DMF under a nitrogen atmosphere, add DIPEA (2.5 eq). Stir for 10 minutes at room temperature.

-

Add HATU (1.1 eq) to the reaction mixture and stir for another 15 minutes.

-

Add benzylamine (1.0 eq) dropwise to the mixture.

-

Allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate (3x) and brine (1x).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.

In Vitro Assay for a Hypothetical Biological Target

This protocol outlines a general procedure for testing the synthesized derivative against a hypothetical enzyme target.

Objective: To determine the inhibitory activity of N-benzyl-2-(pyrrolidin-1-yl)acetamide against a hypothetical enzyme using a fluorescence-based assay.

Materials:

-

Synthesized N-benzyl-2-(pyrrolidin-1-yl)acetamide

-

Target enzyme

-

Fluorogenic substrate for the enzyme

-

Assay buffer

-

DMSO (Dimethyl sulfoxide)

-

96-well black microplate

-

Plate reader with fluorescence capabilities

Procedure:

-

Prepare a stock solution of the test compound in DMSO (e.g., 10 mM).

-

Create a serial dilution of the test compound in assay buffer to achieve a range of desired concentrations.

-

In a 96-well microplate, add the test compound dilutions. Include wells for a positive control (enzyme + substrate, no inhibitor) and a negative control (substrate only).

-

Add the target enzyme to all wells except the negative control. Incubate for 15 minutes at the optimal temperature for the enzyme.

-

Initiate the reaction by adding the fluorogenic substrate to all wells.

-

Immediately place the plate in a fluorescence plate reader and measure the fluorescence intensity at appropriate excitation and emission wavelengths over a set period.

-

Calculate the rate of reaction for each well.

-

Determine the percent inhibition for each concentration of the test compound relative to the positive control.

-

Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a suitable model to determine the IC50 value.

Caption: Workflow for an in vitro enzyme inhibition assay.

Conclusion and Future Outlook

2-(Pyrrolidin-1-Yl)Acetic Acid Hydrochloride is a testament to the principle that the value of a chemical compound is not always in its inherent biological activity, but in the potential it unlocks. As a versatile and reliable synthetic building block, it provides a foundation for the creation of a vast array of complex molecules with diverse and potent biological effects. The continued exploration of new synthetic methodologies and the ever-expanding knowledge of biological targets will undoubtedly lead to the discovery of novel therapeutics derived from this fundamental scaffold. For researchers in drug discovery, a thorough understanding of the applications and synthetic potential of such precursors is not just beneficial, but essential for innovation.

References

-

Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Available from: [Link]

-

Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Available from: [Link]

Sources

Unlocking the Therapeutic Potential of 2-(Pyrrolidin-1-Yl)Acetic Acid Hydrochloride: A Technical Guide to Target Identification and Validation

For the attention of Researchers, Scientists, and Drug Development Professionals.

This in-depth technical guide provides a comprehensive exploration of the potential therapeutic targets of 2-(Pyrrolidin-1-Yl)Acetic Acid Hydrochloride. As a Senior Application Scientist, the following content is structured to provide not just a list of possibilities, but a scientifically-grounded rationale for target selection, complete with detailed experimental workflows for validation. Our approach is rooted in the extensive body of research surrounding the privileged pyrrolidine scaffold, a cornerstone in modern medicinal chemistry.[1][2][3]

The pyrrolidine ring is a key structural motif in numerous natural products and FDA-approved drugs, valued for its three-dimensional architecture which allows for precise spatial orientation of functional groups.[1][3] This versatile scaffold is present in drugs targeting a wide array of conditions, including inflammatory diseases, neurological disorders, and cancer. While 2-(Pyrrolidin-1-Yl)Acetic Acid Hydrochloride itself is primarily documented as a synthetic intermediate, its structural features suggest a strong potential for biological activity. This guide will focus on three high-probability therapeutic targets: Cyclooxygenase (COX) Enzymes , N-Acylethanolamine Acid Amidase (NAAA) , and Acetylcholinesterase (AChE) .

Cyclooxygenase (COX) Enzymes: A Primary Target for Anti-Inflammatory Action

The pyrrolidine scaffold is a well-established pharmacophore in the design of anti-inflammatory agents.[4][5] Non-steroidal anti-inflammatory drugs (NSAIDs) frequently incorporate this motif to achieve potent inhibition of cyclooxygenase (COX) enzymes, which are central to the inflammatory cascade.

Mechanistic Rationale

COX-1 and COX-2 are the key enzymes responsible for the conversion of arachidonic acid to prostaglandins, which are potent mediators of inflammation, pain, and fever.[4][5][6] The structural characteristics of 2-(Pyrrolidin-1-Yl)Acetic Acid Hydrochloride, particularly the carboxylic acid moiety, are reminiscent of features found in many COX inhibitors that interact with the active site of these enzymes. In silico docking studies of structurally related pyrrolidine derivatives have demonstrated favorable binding energies and interactions with the active sites of both COX-1 and COX-2.[4][5]

Experimental Workflow for COX Inhibition Assays

A systematic approach to evaluating the interaction of 2-(Pyrrolidin-1-Yl)Acetic Acid Hydrochloride with COX enzymes is crucial. The following workflow outlines the key experimental steps.

Caption: Workflow for assessing COX inhibition.

Detailed Experimental Protocol: In Vitro COX Inhibition Assay

This protocol describes a colorimetric assay to determine the inhibitory activity of 2-(Pyrrolidin-1-Yl)Acetic Acid Hydrochloride against purified COX-1 and COX-2.

Materials:

-

Ovine COX-1 and human recombinant COX-2 enzymes

-

Arachidonic acid (substrate)

-

N,N,N',N'-Tetramethyl-p-phenylenediamine (TMPD) (colorimetric probe)

-

Heme

-

Assay buffer (e.g., Tris-HCl)

-

2-(Pyrrolidin-1-Yl)Acetic Acid Hydrochloride (test compound)

-

Positive controls (e.g., SC-560 for COX-1, Celecoxib for COX-2)

-

96-well microplate

-

Microplate reader

Procedure:

-

Enzyme Preparation: Prepare working solutions of COX-1 and COX-2 in assay buffer containing heme.

-

Compound Dilution: Prepare a serial dilution of 2-(Pyrrolidin-1-Yl)Acetic Acid Hydrochloride and positive controls in the assay buffer.

-

Reaction Mixture: To each well of a 96-well plate, add the assay buffer, enzyme solution, and the test compound or control. Incubate for 10 minutes at 37°C.

-

Initiate Reaction: Add arachidonic acid to each well to start the reaction.

-

Colorimetric Detection: Immediately add TMPD to each well. The oxidation of TMPD by the peroxidase activity of COX will produce a colored product.

-

Absorbance Measurement: Measure the absorbance at 590 nm every minute for 5-10 minutes using a microplate reader.

-

Data Analysis: Calculate the rate of reaction for each concentration of the test compound. Determine the half-maximal inhibitory concentration (IC50) by plotting the percentage of inhibition against the logarithm of the compound concentration.

| Target | Hypothetical IC50 (µM) for 2-(Pyrrolidin-1-Yl)Acetic Acid Hydrochloride | Reference Compound | Reference IC50 (µM) |

| COX-1 | 15.2 | SC-560 | 0.009 |

| COX-2 | 5.8 | Celecoxib | 0.04 |

N-Acylethanolamine Acid Amidase (NAAA): A Target for Pain and Inflammation

NAAA is a cysteine hydrolase that plays a crucial role in the degradation of the anti-inflammatory and analgesic lipid mediator, palmitoylethanolamide (PEA).[7] Inhibition of NAAA increases endogenous PEA levels, offering a promising therapeutic strategy for managing chronic pain and inflammation.

Mechanistic Rationale

Recent studies have identified pyrrolidine amide derivatives as potent and reversible inhibitors of NAAA.[7] The core pyrrolidine structure, coupled with an amide linkage, appears to be a key pharmacophore for interacting with the NAAA active site. Although 2-(Pyrrolidin-1-Yl)Acetic Acid Hydrochloride lacks an amide bond in its initial structure, its carboxylic acid group provides a handle for the synthesis of amide derivatives. Furthermore, the parent compound itself may exhibit inhibitory activity.

Experimental Workflow for NAAA Inhibition and Cellular Activity

The following workflow outlines the process for evaluating the compound as a potential NAAA inhibitor.

Caption: Workflow for NAAA inhibitor validation.

Detailed Experimental Protocol: Cellular PEA Measurement

This protocol describes a method to measure the effect of 2-(Pyrrolidin-1-Yl)Acetic Acid Hydrochloride on PEA levels in a cellular context, typically using a macrophage cell line like RAW 264.7.

Materials:

-

RAW 264.7 cells

-

Cell culture medium (e.g., DMEM)

-

Lipopolysaccharide (LPS)

-

2-(Pyrrolidin-1-Yl)Acetic Acid Hydrochloride

-

Internal standard (e.g., PEA-d4)

-

Solvents for extraction (e.g., methanol, chloroform)

-

LC-MS/MS system

Procedure:

-

Cell Culture and Treatment: Plate RAW 264.7 cells and allow them to adhere. Treat the cells with different concentrations of 2-(Pyrrolidin-1-Yl)Acetic Acid Hydrochloride for 1 hour.

-

Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response and PEA production.

-

Cell Lysis and Lipid Extraction: Harvest the cells and lyse them. Perform a lipid extraction using a mixture of chloroform and methanol. Add the internal standard before extraction.

-

Sample Preparation: Evaporate the organic phase and reconstitute the lipid extract in a suitable solvent for LC-MS/MS analysis.

-

LC-MS/MS Analysis: Quantify the levels of PEA using a validated LC-MS/MS method.

-

Data Analysis: Normalize the PEA levels to the internal standard and compare the levels in treated versus untreated cells.

| Cell Line | Treatment | Hypothetical Fold Increase in PEA Levels |

| RAW 264.7 | Vehicle Control | 1.0 |

| RAW 264.7 | 2-(Pyrrolidin-1-Yl)Acetic Acid Hydrochloride (10 µM) | 2.5 |

| RAW 264.7 | 2-(Pyrrolidin-1-Yl)Acetic Acid Hydrochloride (50 µM) | 4.8 |

Acetylcholinesterase (AChE): A Target for Neurological Disorders

The pyrrolidine scaffold is a common feature in compounds targeting the central nervous system (CNS).[8][9] Notably, derivatives of pyrrolidin-2-one have been investigated as inhibitors of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[10] Inhibition of AChE is a key therapeutic strategy for Alzheimer's disease.

Mechanistic Rationale

While 2-(Pyrrolidin-1-Yl)Acetic Acid Hydrochloride is not a pyrrolidin-2-one, the fundamental pyrrolidine ring may still allow for interaction with the active site of AChE. The nitrogen atom of the pyrrolidine ring can potentially interact with key residues in the enzyme's active site gorge. In silico docking studies of various pyrrolidin-2-one derivatives have shown good binding affinity with AChE.[10] A novel phenylpyrrolidine derivative has also demonstrated cognitive improvement in an experimental stroke model, suggesting a neuroprotective or nootropic effect.[11]

Experimental Workflow for AChE Inhibition and Neuroprotective Activity

The following workflow details the steps to assess the potential of the compound as an AChE inhibitor and a neuroprotective agent.

Caption: Workflow for AChE inhibition and neuroprotection assays.

Detailed Experimental Protocol: In Vitro AChE Inhibition Assay (Ellman's Method)

This protocol describes a widely used colorimetric method to measure AChE activity.

Materials:

-

Acetylcholinesterase (from electric eel or human recombinant)

-

Acetylthiocholine iodide (substrate)

-

5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Phosphate buffer

-

2-(Pyrrolidin-1-Yl)Acetic Acid Hydrochloride

-

Positive control (e.g., Donepezil)

-

96-well microplate

-

Microplate reader

Procedure:

-

Reagent Preparation: Prepare solutions of AChE, acetylthiocholine iodide, and DTNB in phosphate buffer.

-

Compound Dilution: Prepare a serial dilution of 2-(Pyrrolidin-1-Yl)Acetic Acid Hydrochloride and the positive control.

-

Reaction Mixture: In a 96-well plate, add the buffer, DTNB, and the test compound or control.

-

Enzyme Addition: Add the AChE solution to each well and incubate for 15 minutes at 25°C.

-

Initiate Reaction: Add acetylthiocholine iodide to start the reaction.

-

Absorbance Measurement: Immediately measure the absorbance at 412 nm every minute for 10-20 minutes. The hydrolysis of acetylthiocholine by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product.

-

Data Analysis: Calculate the rate of reaction and determine the IC50 value for the test compound.

| Target | Hypothetical IC50 (µM) for 2-(Pyrrolidin-1-Yl)Acetic Acid Hydrochloride | Reference Compound | Reference IC50 (µM) |

| Acetylcholinesterase (AChE) | 25.5 | Donepezil | 0.006 |

Summary and Future Directions

This guide has outlined a scientifically-driven approach to exploring the therapeutic potential of 2-(Pyrrolidin-1-Yl)Acetic Acid Hydrochloride by focusing on three high-priority targets: COX enzymes, NAAA, and AChE. The provided experimental workflows and detailed protocols offer a clear path for the validation of these potential interactions.

The versatility of the pyrrolidine scaffold suggests that other targets should not be discounted.[3][8][9] Further investigation could include broader screening against a panel of receptors and enzymes, particularly those involved in CNS disorders and inflammatory pathways. The carboxylic acid functional group also presents an excellent opportunity for the synthesis of a library of derivatives to explore structure-activity relationships and optimize potency and selectivity for the identified targets.

References

-

Arun K, et al. Synthesis and in silico studies of some new pyrrolidine derivatives and their biological evaluation for analgesic and anti-inflammatory activity. Research Journal of Pharmacy and Technology. 2023. [Link]

-

Request PDF. Synthesis and in-silico Studies of Some New Pyrrolidine Derivatives and Their Biological Evaluation for Analgesic and Anti-inflammatory Activity. ResearchGate. [Link]

-

Poyraz, et al. Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology. 2023. [Link]

-

Poyraz, et al. Recent insights about pyrrolidine core skeletons in pharmacology. PubMed Central. 2023. [Link]

-

Wang, et al. Synthesis, biological evaluation, and structure activity relationship (SAR) study of pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors. National Institutes of Health. [Link]

-

Di Mola, et al. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. SpringerLink. 2021. [Link]

-

Di Mola, et al. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. IRIS UniPA. [Link]

-

Design, synthesis, extra-precision docking, and molecular dynamics simulation studies of pyrrolidin-2-one derivatives as potential acetylcholinesterase inhibitors. Manipal Research Portal. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Applications of 2-(Pyrrolidin-1-yl)acetic Acid. [Link]

-

Betti, N. A., Hussain, R. I., & Kadhem, S. A. Synthesis and Biological Evaluation of Some Pyrrolidine-2-one Derivatives. Al-Mustansiriyah Journal of Science. 2020. [Link]

-

Gudasheva, T. A., et al. A Novel Phenylpyrrolidine Derivative: Synthesis and Effect on Cognitive Functions in Rats with Experimental Ishemic Stroke. Semantic Scholar. 2021. [Link]

-

Recent synthetic strategies of spiro-azetidin-2-one, -pyrrolidine, -indol(one) and -pyran derivatives-a review. RSC Publishing. 2023. [Link]

-

Al-Sanea, M. M., et al. Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators. National Institutes of Health. [Link]

-

Kim, H. S., et al. Synthesis and Anticonvulsant Activity of 1-acyl-2-pyrrolidinone Derivatives. PubMed. [Link]

-

Pharmaceuticals with 2-pyrrolidinone scaffold. ResearchGate. [Link]

-

Request PDF. Towards Eradicating Antibiotic-Resistant Bacteria: Synthesis and Antibacterial Activities of Substituted N-(2-Nitrophenyl)pyrrolidine- and piperidine-2-carboxylic acids. ResearchGate. [Link]

-

He, X., et al. Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis. PubMed Central. [Link]

-

Lee, H. W., et al. Studies on the synthesis and structure-activity relationships of 2-(2-functionalized pyrrolidin-4-ylthio)-1 beta-methylcarbapenems. PubMed. [Link]

-

Kaminskyy, D., Zimenkovsky, B., & Lesyk, R. Synthesis and in vitro anticancer activity of 2,4-azolidinedione-acetic acids derivatives. PubMed. [Link]

-

Request PDF. Antioxidant Activity of some Pyrrolidin-2-One Derivatives. ResearchGate. [Link]

-

Betti, N. A., Hussain, R. I., & Kadhem, S. A. Synthesis and Biological Evaluation of Some Pyrrolidine-2-one Derivatives. Al-Mustansiriyah Journal of Science. 2020. [Link]

-

Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. [Link]

-

Di Mola, et al. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. PubMed. [Link]

- 2-oxo-1-pyrrolidine derivatives, process for preparing them and their uses.

Sources

- 1. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 2. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. iris.unipa.it [iris.unipa.it]

- 4. Synthesis and in silico studies of some new pyrrolidine derivatives and their biological evaluation for analgesic and anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis, biological evaluation, and structure activity relationship (SAR) study of pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researcher.manipal.edu [researcher.manipal.edu]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

The Nootropic Agent Pramiracetam: A Technical Guide to its Role in Neurotransmitter Modulation

Abstract